molecular formula C13H17NO B571756 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1314790-90-3

7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No. B571756
CAS RN: 1314790-90-3
M. Wt: 203.285
InChI Key: BKDPSLWCFLFRJN-UHFFFAOYSA-N
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Description

“7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C13H17NO . It has an average mass of 203.280 Da and a monoisotopic mass of 203.131012 Da .


Molecular Structure Analysis

The molecular structure of “7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is complex, as indicated by its name. The “spiro” in its name refers to a type of chemical compound, known as spiro compounds, which have two or more rings that share a single atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” include its molecular formula (C13H17NO), average mass (203.280 Da), and monoisotopic mass (203.131012 Da) .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and X-ray Diffraction Analysis : One study focused on the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and a dihydroisoquinoline derivative, leading to the synthesis of spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones. For 1-bromocyclobutanecarboxylate, this reaction yielded a dispiro compound confirmed by X-ray diffraction (Nikiforova et al., 2019).

  • Weak Interactions and Sandwich Complexes : Another investigation discussed weak CH…n (O C) hydrogen bonds and π–π stacking interactions in the formation of unusually steady intermolecular sandwich-like complexes of certain spiro compounds in both crystal and solution states (Khrustalev et al., 2008).

  • Spiroisoquinoline Derivatives : A study on the synthesis of propanediol and aminopropanol derivatives from N-methyl-dimethoxy-dihydro-spiro[isoquinoline] derivatives highlighted the diversity in spiro compound synthesis and potential applications in pharmacology (Aghekyan et al., 2015).

  • Crystal Structure Determination : Research on the crystal structure of a spiro[cyclohexane-isoquinoline] compound emphasized its potential in elucidating antibacterial and antihypertensive activities, underscoring the pharmacological relevance of such structures (Soriano-garcia et al., 2000).

Pharmacological Potentials

  • Melatonin Receptor Mapping : A particular study examined melatonin analogues derived from isoindolo[2,1-a]indoles and dihydroisoquinolines, aiming to understand the melatonin receptor's binding site. This research is crucial for designing drugs that target sleep disorders and circadian rhythm disruptions (Faust et al., 2000).

  • Antitubercular Activity : The synthesis and bioactivity evaluation of spiroheterocycles as potential antitubercular agents further demonstrate the relevance of spiro compounds in developing new therapeutic agents (Hadda et al., 2007).

properties

IUPAC Name

7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-3-4-12-10(7-11)8-14-9-13(12)5-2-6-13/h3-4,7,14H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDPSLWCFLFRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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